
2-methyl-1-(2-oxopropyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(2-oxopropyl)pyridinium bromide, also known as MPP+, is a chemical compound that has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPP+ has been used as a tool to model Parkinson's disease in animal and cellular models, and its mechanism of action has been extensively studied.
Mécanisme D'action
2-methyl-1-(2-oxopropyl)pyridinium bromide+ is taken up selectively by dopaminergic neurons through the dopamine transporter. Once inside the cell, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ is converted to its active form, which inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ are well-documented. The compound causes a decrease in ATP production, an increase in reactive oxygen species, and ultimately cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been shown to cause selective damage to dopaminergic neurons, leading to a model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has several advantages in lab experiments, including its selective uptake by dopaminergic neurons and its ability to model Parkinson's disease. However, the compound also has several limitations, including its toxicity and the fact that it only models one aspect of Parkinson's disease.
Orientations Futures
There are several future directions for research involving 2-methyl-1-(2-oxopropyl)pyridinium bromide+. One area of interest is the development of treatments that can protect against 2-methyl-1-(2-oxopropyl)pyridinium bromide+-induced cell death. Another area of interest is the use of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a tool to study the interactions between genetic and environmental factors in the development of Parkinson's disease. Overall, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been a valuable tool in Parkinson's disease research and will likely continue to be used in future studies.
Méthodes De Synthèse
2-methyl-1-(2-oxopropyl)pyridinium bromide+ can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with methyl vinyl ketone in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a bromide salt.
Applications De Recherche Scientifique
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used extensively in scientific research as a model for Parkinson's disease. The compound is selectively taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used to study the mechanisms of Parkinson's disease and to test potential treatments.
Propriétés
IUPAC Name |
1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXPYQARFSHSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383117 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75487-74-0 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
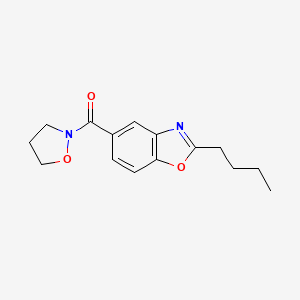
![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
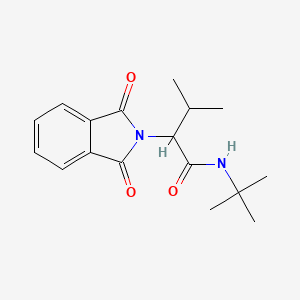
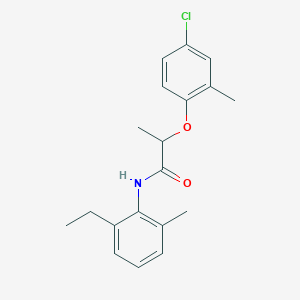
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)
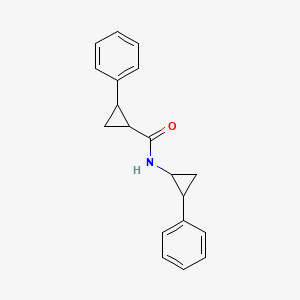
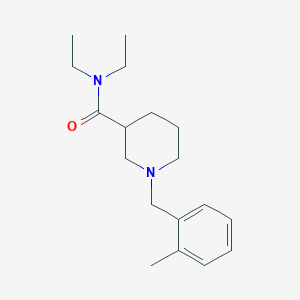
![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)